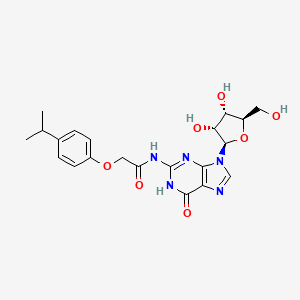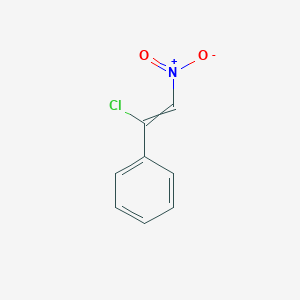![molecular formula C9H9N3O B14746791 Acetonitrile, [(4-methylphenyl)nitrosoamino]- CAS No. 829-28-7](/img/structure/B14746791.png)
Acetonitrile, [(4-methylphenyl)nitrosoamino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetonitrile, [(4-methylphenyl)nitrosoamino]- is a chemical compound with the molecular formula C9H9N3OThis compound is characterized by the presence of a nitrosoamino group attached to a 4-methylphenyl ring, making it a unique entity in the realm of organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [(4-methylphenyl)nitrosoamino]- typically involves the reaction of 4-methylphenylamine with nitrosyl chloride in the presence of acetonitrile. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate nitroso compound, which subsequently reacts with acetonitrile to yield the final product .
Industrial Production Methods
Industrial production of Acetonitrile, [(4-methylphenyl)nitrosoamino]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as distillation and recrystallization to obtain the desired purity .
化学反应分析
Types of Reactions
Acetonitrile, [(4-methylphenyl)nitrosoamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Acetonitrile, [(4-methylphenyl)nitrosoamino]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Acetonitrile, [(4-methylphenyl)nitrosoamino]- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
相似化合物的比较
Similar Compounds
- Acetonitrile, [(4-chlorophenyl)nitrosoamino]-
- Acetonitrile, [(4-methoxyphenyl)nitrosoamino]-
- Acetonitrile, [(4-nitrophenyl)nitrosoamino]-
Uniqueness
Acetonitrile, [(4-methylphenyl)nitrosoamino]- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
829-28-7 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC 名称 |
N-(cyanomethyl)-N-(4-methylphenyl)nitrous amide |
InChI |
InChI=1S/C9H9N3O/c1-8-2-4-9(5-3-8)12(11-13)7-6-10/h2-5H,7H2,1H3 |
InChI 键 |
YXXYQAIFYOCTPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(CC#N)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


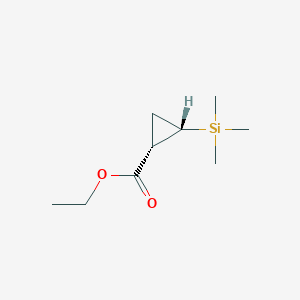
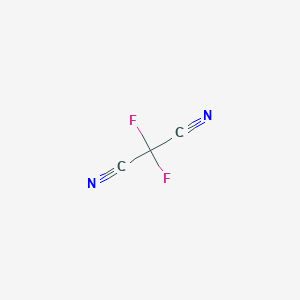
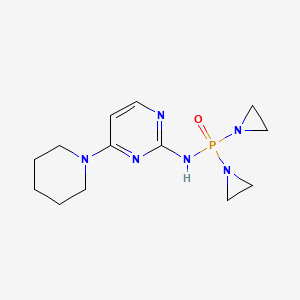

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)
![4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide](/img/structure/B14746732.png)
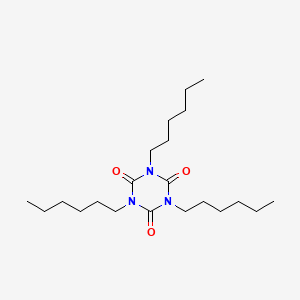

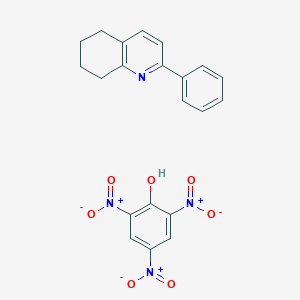
![6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine](/img/structure/B14746784.png)
![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
